5-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione

Beschreibung

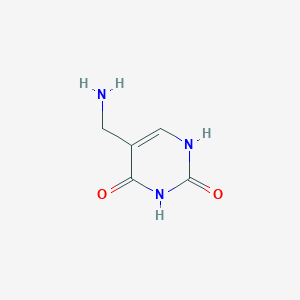

The compound 5-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione, a derivative of the nucleobase uracil (B121893), serves as a significant scaffold in medicinal and synthetic chemistry. Its structural framework, featuring a reactive aminomethyl group appended to the core pyrimidine (B1678525) ring, offers a versatile platform for the development of novel molecules with diverse applications. This article delves into the scientific exploration of this compound, tracing its historical context, the chemical importance of its key functional group, and the various avenues of research it has inspired.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(aminomethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1,6H2,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHUFZQMNTWHBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Aminomethyl Pyrimidine 2,4 1h,3h Dione and Its Analogues

Direct Aminomethylation Approaches

Direct aminomethylation involves the introduction of an aminomethyl group onto the uracil (B121893) ring in a single synthetic step. This is often achieved through reactions that form a carbon-carbon bond at the C5 position.

Mannich-Type Reactions with Formaldehyde (B43269) and Amines

The Mannich reaction is a classic and widely utilized method for the C-alkylation of acidic protons, making it a suitable approach for the C5-aminomethylation of uracil. wikipedia.orgchemtube3d.com This one-pot, three-component condensation reaction involves an active hydrogen compound (uracil), formaldehyde, and a primary or secondary amine. wikipedia.orgoarjbp.com The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and the amine, which is then attacked by the nucleophilic C5 position of the uracil ring. wikipedia.org

A variety of primary and secondary amines can be employed in the Mannich reaction with uracil and formaldehyde, leading to a diverse range of 5-(substituted aminomethyl)uracils. The choice of amine and reaction conditions can influence the yield and purity of the final product.

Table 1: Examples of Mannich-Type Reactions for the Synthesis of 5-(Substituted aminomethyl)uracils

| Amine | Reaction Conditions | Product | Yield (%) | Reference |

| Morpholine | Ethanol, Reflux | 5-(Morpholinomethyl)uracil | 75-85 | nih.gov |

| Piperidine | Ethanol, Reflux | 5-(Piperidinomethyl)uracil | 75-85 | nih.gov |

| n-Butylamine | Ethanol, Reflux | 5-(n-Butylaminomethyl)uracil | 75-85 | nih.gov |

| Benzylamine | Ethanol, Reflux | 5-(Benzylaminomethyl)uracil | 75-85 | nih.gov |

| p-Anisidine | Ethanol, Reflux | 5-(p-Methoxyphenylaminomethyl)uracil | Good | researchgate.net |

| m-Nitroaniline | Ethanol, Reflux | 5-(m-Nitrophenylaminomethyl)uracil | Good | researchgate.net |

| 2-Aminothiazole | Ethanol, Reflux | 5-(Thiazol-2-ylaminomethyl)uracil | Good | researchgate.net |

Alternative Aminomethylation Protocols

While the Mannich reaction is the most common direct aminomethylation method, other protocols have been explored. These alternatives may offer advantages in terms of substrate scope, reaction conditions, or avoidance of formaldehyde. Research in this area continues to seek more efficient and environmentally benign synthetic routes.

Synthesis via Precursor Modification

An alternative and versatile strategy for the synthesis of 5-(aminomethyl)pyrimidine-2,4(1H,3H)-dione and its analogues involves the chemical modification of a uracil ring already substituted at the C5 position with a suitable precursor functional group. This multi-step approach allows for greater control and the introduction of a wider variety of aminomethyl functionalities.

Conversion of 5-Formyl-Pyrimidine-2,4(1H,3H)-diones to Aminomethyl Derivatives

One of the most effective precursor modification methods is the reductive amination of 5-formyl-pyrimidine-2,4(1H,3H)-dione (5-formyluracil). wikipedia.orglibretexts.org This two-step process first involves the condensation of the aldehyde group with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced to the corresponding aminomethyl derivative. wikipedia.orglibretexts.orgyoutube.com A variety of reducing agents can be employed for the reduction step, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. acsgcipr.orgmasterorganicchemistry.com This method is highly versatile, allowing for the synthesis of a broad spectrum of N-substituted 5-(aminomethyl)uracils.

Table 2: Reductive Amination of 5-Formyluracil

| Amine | Reducing Agent | Product | Yield (%) | Reference |

| Ammonia | Ni/SBA-15, H₂ | 5-(Aminomethyl)uracil | 89.8 (for AMF) | researchgate.net |

| Various primary/secondary amines | NaBH₃CN | N-Substituted 5-(aminomethyl)uracils | Varies | libretexts.org |

| Various primary/secondary amines | NaBH(OAc)₃ | N-Substituted 5-(aminomethyl)uracils | Varies | masterorganicchemistry.com |

| Various primary/secondary amines | Catalytic Hydrogenation (e.g., Pd/C) | N-Substituted 5-(aminomethyl)uracils | Varies | wikipedia.org |

Aminomethylation of Halogenated Pyrimidine-2,4(1H,3H)-diones (e.g., 5-Bromo)

Halogenated uracils, particularly 5-bromouracil, are excellent precursors for the synthesis of 5-(aminomethyl) derivatives. The halogen atom at the C5 position is susceptible to nucleophilic substitution by primary or secondary amines. researchgate.net This reaction is typically carried out by heating 5-bromouracil with an excess of the desired amine, which can also serve as the solvent. researchgate.net The use of a high-boiling solvent like ethylene glycol can also facilitate the reaction. researchgate.net This method provides a direct route to a wide array of 5-(N-substituted aminomethyl)uracils.

Table 3: Nucleophilic Substitution on 5-Bromouracil with Various Amines

| Amine | Reaction Conditions | Product | Yield (%) | Reference |

| n-Butylamine | Reflux in amine | 5-(n-Butylamino)uracil | 75-100 | researchgate.net |

| Morpholine | Reflux in amine | 5-Morpholinouracil | 75-100 | researchgate.net |

| Cyclohexylamine | Reflux in amine | 5-(Cyclohexylamino)uracil | 75-100 | researchgate.net |

| Benzylamine | Reflux in amine | 5-(Benzylamino)uracil | 75-100 | researchgate.net |

| p-Substituted anilines | Ethylene glycol, Quinoline, Reflux | 5-(p-Substituted anilino)uracils | 68-80 | researchgate.net |

Derivatization of Other C5-Substituted Pyrimidine-2,4(1H,3H)-dione Precursors

Beyond formyl and halo derivatives, other C5-substituted uracils can serve as precursors for the synthesis of this compound and its analogues. For instance, uracils bearing a leaving group at the C5 position, such as a sulfonyl group, can undergo nucleophilic substitution with amines. nih.gov Additionally, multi-step synthetic sequences starting from precursors like 5,6-diaminouracil (B14702) can lead to the formation of fused ring systems that can be subsequently modified to introduce an aminomethyl group at the C5 position. The development of novel precursors and derivatization strategies continues to expand the synthetic toolbox for accessing these important pyrimidine (B1678525) derivatives.

Multi-Step Synthetic Strategies from Pyrimidine Ring Precursors

The construction of this compound often begins with a pre-formed uracil or pyrimidine ring, followed by the introduction and manipulation of a functional group at the C5 position. These multi-step strategies provide a reliable pathway to the target compound and its derivatives.

A common and effective approach involves the introduction of a one-carbon electrophile at the 5-position of uracil or its nucleoside derivatives, followed by conversion to the aminomethyl group. One well-established pathway proceeds through a 5-hydroxymethyl intermediate. For instance, under prebiotic conditions, formaldehyde has been shown to react with uracil to form 5-hydroxymethyluracil nih.gov. This intermediate is a versatile precursor for further modifications.

A more targeted laboratory synthesis often starts with 5-(hydroxymethyl)uracil or its corresponding nucleoside, 5-(hydroxymethyl)-2'-deoxyuridine. The hydroxyl group is first converted into a better leaving group, such as a tosylate, which can then be displaced by an azide nucleophile. The resulting 5-(azidomethyl) derivative is subsequently reduced to the desired 5-(aminomethyl) compound. Catalytic hydrogenation is a common method for this reduction. nih.gov

Another prevalent strategy starts with the halogenation of the pyrimidine ring at the C5 position. 5-Bromouracil is a readily available starting material that can undergo nucleophilic substitution reactions. mdpi.comkuleuven.be The bromo group can be displaced by various amino groups to create 5-substituted uracil analogues. nih.gov For the synthesis of the primary aminomethyl derivative, a common route involves the conversion of 5-bromouracil to 5-(azidomethyl)uracil, followed by reduction. For example, 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine can be treated with lithium azide, followed by deacetylation and catalytic hydrogenation to yield 5-(aminomethyl)-2'-deoxyuridine. nih.gov

These multi-step approaches are summarized in the table below, highlighting the key intermediates and transformations.

| Starting Material | Key Intermediate(s) | Final Step | Target Compound/Analogue |

| 5-(Hydroxymethyl)-2'-deoxyuridine | 5-(Tosyloxymethyl)-2'-deoxyuridine, 5-(Azidomethyl)-2'-deoxyuridine | Catalytic Hydrogenation | 5-(Aminomethyl)-2'-deoxyuridine nih.gov |

| 5-Bromouracil | 5-(Arylaminomethyl)uracil | Nucleophilic Substitution | 5-(Arylaminomethyl)uracil derivatives mdpi.com |

| 3',5'-di-O-acetyl-2'-deoxyuridine | 5-(Bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine, 5-(Azidomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine | Deacetylation & Catalytic Hydrogenation | 5-(Aminomethyl)-2'-deoxyuridine nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce environmental impact, improve efficiency, and enhance safety. rasayanjournal.co.in While specific green methodologies for this compound are still emerging, broader green approaches in pyrimidine synthesis are well-documented and applicable. These methods often focus on using safer solvents, reducing waste, and employing catalytic processes. rasayanjournal.co.in

Key green chemistry strategies relevant to pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields. For instance, the synthesis of fused pyrimido[4,5-d]pyrimidine systems has been achieved in just 10 minutes with high yields (89-95%) under microwave irradiation, avoiding the use of high-boiling solvents like DMF. researchgate.net

Ultrasonic Irradiation: Sonication provides an energy-efficient method for promoting reactions. A green synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been developed using ultrasonic irradiation in an aqueous ethanol medium. bme.hu

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov For example, immobilized uracil phosphoribosyltransferase (UPRT) has been successfully used for the sustainable synthesis of various 5-modified uridine-5'-monophosphates. nih.govucm.esresearchgate.net This enzymatic approach avoids harsh chemical reagents and organic solvents. nih.govresearchgate.net

Solvent-Free and Aqueous Media Reactions: Conducting reactions without organic solvents or in water minimizes volatile organic compound (VOC) emissions. Multi-component reactions (MCRs) are often amenable to solvent-free conditions. nih.gov The use of water as a solvent has been described for producing benzimidazolopyrimidines and triazolopyrimidine derivatives. rasayanjournal.co.in

| Green Chemistry Approach | Example Application in Pyrimidine Synthesis | Advantages |

| Microwave Irradiation | Synthesis of fused pyrimido[4,5-d]pyrimidine systems | Reduced reaction time, high yields, catalyst-free conditions researchgate.net |

| Ultrasonic Irradiation | Synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives | Energy efficiency, use of aqueous-alcoholic media bme.hu |

| Biocatalysis (Enzymatic Synthesis) | Synthesis of 5-modified uridine-5'-monophosphates using UPRT | High selectivity, avoids harsh reagents and organic solvents, reusable catalyst nih.govucm.esresearchgate.net |

| Use of Greener Solvents | Synthesis of pyrimidine derivatives in water or via solvent-free ball milling | Reduced environmental impact, minimized waste rasayanjournal.co.in |

Total Synthesis and Semisynthesis of Complex Conjugates Incorporating this compound Scaffolds

The 5-(aminomethyl)uracil scaffold is a valuable component in the synthesis of complex molecular conjugates, particularly in the field of nucleic acid chemistry. The aminomethyl group serves as a versatile handle for attaching other molecules, such as peptides, labels, or other functional moieties.

A prominent example is the incorporation of modified uracil bases into Peptide Nucleic Acids (PNAs). PNAs are synthetic analogues of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. Monomers bearing 5-azidomethyluracil have been synthesized and used in the solid-phase synthesis of modified PNAs. nih.gov The azide group acts as a "masked amine," which is stable during PNA synthesis. Post-synthesis, the azide can be reduced to the amine for further conjugation or used directly in click chemistry reactions, such as the azide-alkyne cycloaddition, to attach a wide variety of functional groups in solution. nih.gov This strategy allows for the creation of a library of different PNA conjugates from a single modified monomer. nih.gov

The synthesis of nucleoside analogues is another key area where this scaffold is employed. As previously mentioned, 5-(aminomethyl)-2'-deoxyuridine is a well-characterized nucleoside analogue. nih.gov The synthesis of such molecules represents a semisynthetic approach where the pre-synthesized 5-(aminomethyl)uracil or a precursor is coupled to a sugar moiety. Carbocyclic analogues of 5-substituted uracil nucleosides, where the furanose ring is replaced by a cyclopentane or cyclohexane ring, have also been prepared to enhance biological stability and activity. nih.gov

The general process for creating these complex conjugates involves:

Synthesis of the Modified Monomer: Preparation of a protected 5-(aminomethyl)uracil derivative or its precursor, such as 5-(azidomethyl)uracil.

Incorporation into a Larger Scaffold: This can involve solid-phase synthesis (for PNAs or oligonucleotides) or solution-phase coupling to another molecule (e.g., a sugar for nucleoside synthesis).

Deprotection and/or Further Conjugation: Removal of protecting groups and, if necessary, further chemical modification of the aminomethyl group to attach the desired functionality.

These synthetic efforts enable the development of sophisticated molecular tools and potential therapeutic agents by combining the structural properties of the pyrimidine ring with the functionalities of other molecular classes.

Chemical Reactivity and Derivatization of 5 Aminomethyl Pyrimidine 2,4 1h,3h Dione

Reactions Involving the Aminomethyl Group

The aminomethyl substituent (-CH₂NH₂) is a key site for derivatization. The primary amino group is nucleophilic and can participate in a variety of bond-forming reactions.

Nucleophilic Substitution Reactions

While the amino group itself is a poor leaving group, the aminomethyl moiety is often introduced onto the pyrimidine (B1678525) ring via nucleophilic substitution of a more reactive precursor at the 5-position. A common strategy involves the synthesis of a 5-halomethyluracil, such as 5-(chloromethyl)uracil, which then serves as an electrophilic substrate.

The halogen atom in 5-halomethyl derivatives is readily displaced by a variety of nucleophiles. For instance, the synthesis of 5-(azidomethyl)uracil is achieved through the nucleophilic substitution of a 5-(chloromethyl) intermediate with an azide anion. This azidomethyl derivative can subsequently be reduced to yield the target 5-(aminomethyl)uracil. This synthetic route highlights the utility of nucleophilic substitution in constructing the aminomethyl functionality.

Condensation Reactions (e.g., Schiff Base Formation)

The primary amino group of 5-(aminomethyl)pyrimidine-2,4(1H,3H)-dione readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The reactivity is analogous to that of 5-aminouracil (B160950), which has been shown to form Schiff bases upon reaction with various aldehydes, including N-heterocyclic aldehydes and 2,6-diformyl-4-methylphenol. researchgate.netnih.gov These reactions typically proceed via a 1:1 or 1:2 condensation, depending on the aldehyde used. nih.gov The formation of the C=N double bond is a versatile method for linking the pyrimidine scaffold to other molecular fragments. ajol.infochemsociety.org.ng

Table 1: Examples of Condensation Reactions with Amino-substituted Uracils

| Amine Reactant | Carbonyl Reactant | Product Type | Reference |

|---|---|---|---|

| 5-Aminouracil | N-Heterocyclic Aldehydes | Schiff Base (Imine) | researchgate.net |

| 5-Aminouracil | 2,6-Diformyl-4-methylphenol | Schiff Base (1:2 Adduct) | nih.gov |

Oxidation and Reduction Pathways of the Aminomethyl Group

The aminomethyl group is susceptible to both oxidation and reduction, although these reactions are less commonly documented than those on the pyrimidine core itself. By analogy with the well-studied oxidation of the 5-methyl group of thymine (B56734), which proceeds to 5-(hydroxymethyl)uracil and then to 5-formyluracil, it is plausible that the 5-aminomethyl group could be oxidized to a 5-formyl group under specific conditions. researchgate.net The oxidative degradation of pyrimidines can also be initiated by hydroxyl radicals. researchgate.net

Conversely, reduction reactions can also occur. For example, related pyrimidine derivatives featuring a 5-N-chloroamino group have been shown to be reduced back to the corresponding 5-amino derivative by thiol compounds like cysteine and glutathione. This demonstrates a clear reduction pathway involving a nitrogen-containing substituent at the C5 position.

Alkylation and Acylation of the Amino Moiety

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a target for electrophiles. Consequently, it can undergo both alkylation and acylation reactions to form secondary or tertiary amines and amides, respectively.

Alkylation: The amino group can be alkylated using alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism where the amino group acts as the nucleophile.

Acylation: Acylation of the amino group is a common transformation, leading to the formation of stable amide linkages. This can be achieved using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. A comprehensive review of 5-aminouracil chemistry highlights its broad reactivity, which is directly analogous to the aminomethyl derivative. nih.gov For example, the acylation of 6-aminouracil derivatives has been extensively studied. acs.org

Reactions Involving the Pyrimidine-2,4(1H,3H)-dione Core

The uracil (B121893) ring itself possesses reactive sites, particularly the nitrogen atoms at the N1 and N3 positions, which can act as nucleophiles after deprotonation.

N-Alkylation and N-Acylation of Ring Nitrogens

N-Alkylation: The acidic protons on the ring nitrogens (N1-H and N3-H) can be removed by a base, generating nucleophilic uracil anions that readily react with alkylating agents like alkyl halides. The regioselectivity of this reaction (N1 vs. N3 alkylation) is influenced by the nature of the substituent at the C5 position, the alkylating agent, the base, and the solvent used. researchgate.net

For 5-substituted uracils, alkylation often occurs preferentially at the N1 position. mdpi.com Common conditions for N-alkylation involve using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). ias.ac.infabad.org.tr The use of silylation methods, where the uracil is first treated with a silylating agent like hexamethyldisilazane (HMDS), can also direct the regioselectivity of the subsequent alkylation step. ias.ac.in

N-Acylation: Similar to alkylation, the ring nitrogens can be acylated. This reaction typically involves treating the uracil derivative with an acylating agent, such as an acyl chloride or anhydride (B1165640), often in the presence of a base. rsc.org For instance, reactions of uracil and its derivatives with tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) have been shown to yield various N-acylated products. rsc.org

Table 2: Representative N-Alkylation Conditions for Uracil Derivatives

| Uracil Derivative | Alkylating Agent | Base / Catalyst | Solvent | Predominant Product | Reference |

|---|---|---|---|---|---|

| Uracil | 2-Bromo-ethylacetate | AS@HTC | Acetonitrile | N1-Alkylated | ias.ac.in |

| 5-Fluorouracil (B62378) | Allylic Halides | Controlled | N/A | N1-Alkylated | researchgate.net |

Annulation Reactions to Form Fused Heterocycles (e.g., Pyrido- and Pyrrolo-pyrimidinediones)

The presence of the amino group at the C6 position (in the tautomeric form of the starting material, 6-aminouracil) and the adjacent C5 carbon makes this compound and its precursors valuable substrates for annulation reactions to construct fused heterocyclic systems. These reactions are crucial for the synthesis of various biologically active compounds.

Pyrido[2,3-d]pyrimidinediones:

The synthesis of pyrido[2,3-d]pyrimidines often involves the reaction of 6-aminouracil derivatives with three-carbon synthons. acs.org These reactions typically proceed through an initial electrophilic attack on the electron-rich C5 position of the pyrimidine ring, followed by cyclization and dehydration to form the fused pyridine ring. jocpr.com

A common approach is the multicomponent reaction of a 6-aminouracil derivative, an aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile. The plausible mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 6-aminouracil to the resulting benzylidene malononitrile, and subsequent intramolecular cyclization. scirp.org

| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| 6-Amino-1,3-dimethyluracil, Aromatic aldehydes, Malononitrile | Bi(OTf)₃ / EtOH | 7-Amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | High | scirp.org |

| 6-Aminouracil, Isatin, 1H-Pyrazol-5-amine | Aqueous medium | Spiro-fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines | - | fiu.edu |

| 6-Aminouracil, Diethyl ethoxymethylenemalonate | - | 5-Oxo-6-carbethoxypyrido[2,3-d]pyrimidine | - | juniperpublishers.com |

Pyrrolo[2,3-d]pyrimidinediones:

The construction of the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, can be achieved through various synthetic strategies starting from 6-aminouracil derivatives. One-pot multicomponent reactions are particularly efficient for this purpose. For instance, the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB) yields polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields. scirp.org

Another innovative approach involves an I₂/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones. This reaction proceeds through a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening to afford the pyrrolo[2,3-d]pyrimidine derivatives. nih.gov

| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives | TBAB / EtOH | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | 73-95 | scirp.org |

| 6-Amino-1,3-dimethyluracil, Aurones | I₂ / DMSO | Pyrrolo[2,3-d]pyrimidines | 64-99 | nih.gov |

Chemo- and Regioselectivity in Derivatization

The derivatization of this compound presents challenges and opportunities in terms of chemo- and regioselectivity due to the presence of multiple reactive sites: the primary amino group, the N1 and N3 positions of the pyrimidine ring, and the potential for reactions on the pyrimidine ring itself.

Chemoselectivity:

The primary aminomethyl group is a potent nucleophile and is often the most reactive site for reactions with electrophiles such as acyl chlorides, isocyanates, and aldehydes (to form Schiff bases). By carefully selecting reagents and reaction conditions, it is possible to selectively functionalize this amino group while leaving the ring nitrogens and the pyrimidine ring itself unreacted. For example, the Mannich reaction, which involves the aminomethylation of uracil at the C5 position, demonstrates the ability to selectively introduce an aminomethyl group. nih.gov

In multicomponent reactions leading to fused heterocycles, the chemoselectivity is dictated by the sequence of reactions. For instance, in the synthesis of pyrido[2,3-d]pyrimidines, the initial reaction is often a Knoevenagel condensation between the aldehyde and the active methylene compound, rather than a reaction with the aminouracil. scirp.org

Regioselectivity:

Regioselectivity becomes crucial when considering reactions on the pyrimidine ring. As discussed, nucleophilic aromatic substitution on a di-substituted pyrimidine ring (e.g., with leaving groups at C2 and C4) generally favors attack at the C4 position. acs.org

In annulation reactions, the regioselectivity is determined by the position of the initial attack on the pyrimidine ring. For the formation of pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines from 6-aminouracil, the reaction is initiated by an electrophilic attack at the C5 position, leading to the observed fused ring system. acs.orgjocpr.com The relative nucleophilicity of the exocyclic amino group versus the endocyclic ring nitrogen can also play a role in determining the outcome of cyclization reactions, as seen in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov

Factors such as steric hindrance and the electronic nature of substituents can significantly influence the regioselectivity of derivatization. organic-chemistry.org Careful control of reaction conditions, including the choice of solvent, temperature, and catalyst, is essential to achieve the desired chemo- and regioselective outcomes.

Functionalization for Bioconjugation and Probe Development

The aminomethyl group of this compound serves as a convenient handle for bioconjugation and the development of molecular probes. This functional group allows for the covalent attachment of the pyrimidine scaffold to biomolecules such as proteins, nucleic acids, or other reporter molecules.

Bioconjugation:

The primary amine of the aminomethyl group can be readily coupled to carboxylic acids on biomolecules using standard peptide coupling reagents (e.g., EDC/NHS) to form stable amide bonds. Alternatively, it can react with activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates to form amides and thioureas, respectively. These conjugation strategies are widely used to attach small molecules to proteins and other biological targets. youtube.com The resulting bioconjugates can be used to study biological processes or for targeted drug delivery. For example, uracil derivatives have been conjugated to other molecules to create inhibitors of specific enzymes. nih.gov

Probe Development:

The aminomethyl group also provides an attachment point for fluorophores, enabling the synthesis of fluorescent probes. These probes can be used to visualize and track the localization and dynamics of the pyrimidine-containing molecule within biological systems. For instance, various fluorescent dyes containing amine-reactive groups (e.g., succinimidyl esters or isothiocyanates of fluorescein or rhodamine) can be coupled to the aminomethyl group.

Recent research has focused on developing novel fluorescent probes based on pyridine and pyrimidine scaffolds. nih.gov The synthesis of fluorescent pyrimidine ribonucleotides and their enzymatic incorporation into RNA demonstrates the utility of modified pyrimidines in studying nucleic acid structure and function. acs.orgnih.gov While these examples may not directly use this compound, the principles of attaching fluorescent moieties to the pyrimidine core are transferable. The development of pyrimidine-based fluorescent organic nanoparticles has also been reported for the detection of bacteria. rsc.org

Structural Analysis and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of 5-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the different types of protons in the molecule. The proton at the C6 position of the pyrimidine (B1678525) ring is expected to appear as a singlet. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group would likely present as a singlet, though coupling to the amine protons could lead to a more complex pattern depending on the solvent and its ability to facilitate proton exchange. The amine protons (-NH₂) themselves would also give rise to a signal, the chemical shift and multiplicity of which would be highly dependent on the solvent, concentration, and temperature. The two N-H protons of the uracil (B121893) ring (at positions 1 and 3) are also expected to be observed, typically as broad singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbons (C2 and C4), the olefinic carbons of the pyrimidine ring (C5 and C6), and the methylene carbon of the aminomethyl group. The chemical shifts of C2 and C4 would be in the characteristic range for carbonyl carbons, while C5 and C6 would appear in the olefinic region. The signal for the C5 carbon would be influenced by the attached aminomethyl group.

A hypothetical ¹H and ¹³C NMR data table based on analogous compounds is presented below:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | ~11.0 | - |

| N3-H | ~10.5 | - |

| C6-H | ~7.5 | ~140 |

| C5-CH₂-NH₂ | ~3.5 | ~40 |

| C5-CH₂-NH₂ | ~2.0 (broad) | - |

| C2 | - | ~152 |

| C4 | - | ~165 |

| C5 | - | ~110 |

Note: These are predicted values and may vary from experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While a specific experimental IR spectrum for this compound is not available, the characteristic absorption bands can be inferred from the spectra of uracil and 5-aminouracil (B160950). researchgate.netresearchgate.netpsu.edunist.gov

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

N-H Stretching: The N-H bonds of the uracil ring and the primary amine group will give rise to stretching vibrations, typically in the region of 3400-3200 cm⁻¹. These bands are often broad due to hydrogen bonding.

C=O Stretching: The two carbonyl groups (C=O) at the C2 and C4 positions of the pyrimidine ring will produce strong, characteristic absorption bands in the region of 1750-1650 cm⁻¹.

C=C Stretching: The C=C double bond within the pyrimidine ring will show a stretching vibration, usually in the range of 1650-1600 cm⁻¹.

N-H Bending: The bending vibrations of the N-H bonds of the amine and the ring are expected in the 1650-1550 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds will appear in the fingerprint region, typically between 1350-1000 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine and Ring) | 3400 - 3200 | Medium to Strong, Broad |

| C=O Stretch (Carbonyls) | 1750 - 1650 | Strong |

| C=C Stretch (Alkene) | 1650 - 1600 | Medium |

| N-H Bend (Amine and Ring) | 1650 - 1550 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. Although an experimental mass spectrum for this compound was not found, key features can be predicted.

The molecular formula of this compound is C₅H₇N₃O₂. The expected molecular ion peak ([M]⁺) in the mass spectrum would correspond to its monoisotopic mass. High-resolution mass spectrometry would be able to confirm the elemental composition.

Fragmentation of the molecular ion would likely involve the loss of the aminomethyl group or parts of the pyrimidine ring. Common fragmentation pathways for uracil derivatives often involve retro-Diels-Alder reactions, leading to the cleavage of the pyrimidine ring. The loss of the -CH₂NH₂ radical is also a plausible fragmentation pathway.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination of Free Compound

As of the current literature review, a crystal structure of the free compound this compound has not been reported. However, the crystal structure of the closely related compound, 5-aminouracil, has been determined. ucl.ac.uk This structure provides valuable insights into the likely packing and hydrogen-bonding motifs that 5-(aminomethyl)uracil might adopt. In the crystal structure of 5-aminouracil, molecules are linked by a network of hydrogen bonds involving the amino group and the carbonyl and N-H groups of the uracil ring, forming planar sheets. It is plausible that 5-(aminomethyl)uracil would exhibit similar extensive hydrogen-bonding networks, with the flexible aminomethyl group allowing for potentially more complex three-dimensional arrangements.

Crystallographic Studies of Enzyme-Ligand Complexes Involving this compound Analogues

Analogues of this compound are of significant interest in medicinal chemistry as potential enzyme inhibitors. Thymidylate synthase (TS), a key enzyme in DNA biosynthesis, is a primary target for uracil-based inhibitors. wikipedia.orgnih.gov

While a crystal structure of an enzyme in complex with this compound itself was not identified, studies have been conducted on N-substituted 5-aminomethyl-2'-deoxyuridine 5'-phosphates as inhibitors of thymidylate synthetase. nih.gov These analogues are designed to mimic the transition state of the enzyme-catalyzed reaction.

Crystallographic studies of thymidylate synthase in complex with various uracil derivatives, such as dUMP and nolatrexed (B128640) (PDB ID: 5X67), reveal key interactions within the enzyme's active site. rcsb.orgpdbj.orgnih.gov The uracil moiety typically forms hydrogen bonds with conserved amino acid residues. The substituent at the C5 position plays a crucial role in inhibitor binding and specificity.

In a hypothetical complex of an enzyme with a 5-(aminomethyl)uracil analogue, the aminomethyl group would be expected to form specific interactions, such as hydrogen bonds or salt bridges, with amino acid residues in the active site. These interactions could contribute significantly to the binding affinity and inhibitory potency of the compound. For example, the crystal structure of E. coli thymidylate synthase complexed with 2'-deoxyuridine-5'-monophosphate (dUMP) shows the uracil ring nestled in a well-defined binding pocket (PDB ID: 1JG0). rcsb.org The introduction of a 5-aminomethyl group would likely alter the binding mode and could be exploited to achieve enhanced or more specific inhibition.

The following table provides examples of crystallographic data for human thymidylate synthase in complex with uracil-based ligands, which can serve as a reference for understanding potential interactions of 5-(aminomethyl)uracil analogues.

| PDB ID | Enzyme | Ligands | Resolution (Å) | Key Interactions |

| 5X67 | Human Thymidylate Synthase | dUMP, Nolatrexed | 2.13 | Hydrogen bonding of uracil ring, hydrophobic interactions of the inhibitor. rcsb.orgpdbj.orgnih.gov |

| 1JG0 | E. coli Thymidylate Synthase | dUMP | 2.00 | Uracil ring forms hydrogen bonds with active site residues. rcsb.org |

These crystallographic studies are vital for structure-based drug design, enabling the rational optimization of inhibitors with improved efficacy and selectivity.

Biological Activities and Molecular Mechanisms Pre Clinical Focus

Modulation of Nucleic Acid Metabolism and Biosynthesis

5-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione, more commonly known in its nucleoside form as 5-aminomethyluridine (B12866518) (nm⁵U), is a modified pyrimidine (B1678525) that plays a significant role in the intricate post-transcriptional modification of transfer RNA (tRNA). nih.govgenesilico.pl Its primary documented biological function is as a crucial intermediate in the biosynthesis of more complex modified nucleosides at the wobble position of the tRNA anticodon. nih.govnih.gov These modifications are vital for ensuring the accuracy and efficiency of protein synthesis. nih.govresearchgate.net While its role in tRNA modification is well-established, its direct interactions with other aspects of nucleic acid metabolism are less characterized.

Current preclinical research primarily focuses on the role of this compound and its derivatives within the context of tRNA modification pathways. There is limited specific data available from the reviewed sources detailing its direct interaction with or utilization by DNA and RNA polymerases during the primary synthesis of DNA and mRNA. The fidelity of DNA replication and transcription relies on polymerases selecting the correct deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs), and while some polymerases can incorporate modified analogs, the specific interaction with 5-aminomethyluridine triphosphate is not a central topic in the available literature. nih.gov

The de novo synthesis of pyrimidines is a fundamental cellular process involving multiple enzymatic steps to produce the necessary nucleotide building blocks for DNA and RNA. nih.govnih.gov Key enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), are established targets for therapeutic inhibitors in various diseases. nih.govconicet.gov.ard-nb.info However, the available scientific literature does not characterize this compound as an inhibitor of these primary nucleotide biosynthesis enzymes. Instead, it is presented as a product within a specific biosynthetic pathway that modifies existing nucleosides within tRNA molecules. nih.govnih.gov

The most significant and well-documented biological role of 5-aminomethyluridine is as a key intermediate in the multistep enzymatic modification of the uridine (B1682114) at the wobble position (U34) of specific tRNAs. nih.govnih.gov This position is frequently modified in bacteria and eukaryotes to fine-tune the decoding properties of the tRNA during translation, ensuring accuracy and efficiency. nih.govmicrobialcell.com The modifications are particularly important for tRNAs that read codons from split codon boxes. nih.govresearchgate.net

In many bacteria, the wobble uridine (U34) of tRNAs for amino acids like glutamine, glutamic acid, and lysine (B10760008) is converted into 5-methylaminomethyl-(2-thio)uridine (mnm⁵(s²)U) or related derivatives. nih.govresearchgate.net 5-aminomethyl-(2-thio)uridine (nm⁵(s²)U) is a critical intermediate in this complex pathway.

The biosynthesis typically begins with the modification of U34 by the MnmE and MnmG enzyme complex (also known as GidA). nih.govnih.gov This complex uses either glycine (B1666218) or ammonium (B1175870) as a substrate to convert U34 into 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U) or 5-aminomethyluridine (nm⁵U), respectively. nih.govresearchgate.netresearchgate.net In the more common pathway observed in Escherichia coli, cmnm⁵U (or its thiolated form, cmnm⁵s²U) is produced first. nih.govresearchgate.net This intermediate is then converted to nm⁵(s²)U through a deacetylation reaction. nih.govnih.gov Finally, nm⁵(s²)U is methylated to produce the terminal modification, mnm⁵(s²)U. nih.govnih.gov The presence of these modifications is critical for cellular fitness and proper translational function. nih.govnih.gov

| Abbreviation | Full Compound Name | Role in Pathway |

|---|---|---|

| cmnm⁵U | 5-carboxymethylaminomethyluridine | Initial product of MnmEG complex (using glycine) nih.gov |

| nm⁵U | 5-aminomethyluridine | Intermediate formed from cmnm⁵U or directly by MnmEG (using ammonium) nih.govacs.org |

| mnm⁵U | 5-methylaminomethyluridine | Final methylated product nih.gov |

| nm⁵s²U | 5-aminomethyl-2-thiouridine | Thiolated intermediate nih.gov |

| mnm⁵s²U | 5-methylaminomethyl-2-thiouridine | Final thiolated and methylated product nih.gov |

The enzymes that catalyze the final steps of mnm⁵(s²)U biosynthesis have been identified and characterized. The specific enzymes involved can differ between bacterial species. nih.govnih.gov

MnmC: In Gram-negative bacteria like E. coli, a single, large bifunctional enzyme named MnmC (formerly YfcK) performs the last two steps of the pathway. nih.govnih.gov

C-terminal Domain (MnmC1 or MnmC(o)) : This domain possesses FAD-dependent oxidoreductase activity. It catalyzes the conversion of cmnm⁵(s²)U to nm⁵(s²)U. nih.govnih.gov This demodification step occurs without the need for an external cofactor. nih.gov

N-terminal Domain (MnmC2 or MnmC(m)) : This domain is an S-adenosyl-L-methionine (AdoMet or SAM)-dependent methyltransferase. nih.govnih.gov It catalyzes the final methylation of the amino group on nm⁵(s²)U to form mnm⁵(s²)U. nih.govresearchgate.net Kinetic studies have shown that the methylation reaction catalyzed by the MnmC(m) domain occurs faster than or at a similar rate to the MnmC(o)-dependent reaction, which ensures the efficient formation of the final product and prevents the accumulation of the nm⁵(s²)U intermediate. nih.govoup.com

MnmM: Many Gram-positive bacteria, such as Bacillus subtilis, lack an ortholog for the mnmC gene. nih.govresearchgate.net In these organisms, the final methylation step is carried out by a different, monofunctional methyltransferase called MnmM (previously known as YtqB). nih.govresearchgate.netsensusimpact.com MnmM was identified through comparative genomics and confirmed via gene complementation and in vitro assays to be the enzyme responsible for converting nm⁵s²U to mnm⁵s²U using SAM as the methyl donor. nih.govresearchgate.net In B. subtilis, the preceding step of converting cmnm⁵s²U to nm⁵s²U is performed by another distinct enzyme, YurR. gist.ac.kr

| Enzyme | Organism Example | Catalytic Activity | Domain/Function |

|---|---|---|---|

| MnmC | Escherichia coli | Bifunctional: Oxidoreductase and Methyltransferase | MnmC(o) / MnmC1: Converts cmnm⁵(s²)U to nm⁵(s²)U nih.govnih.gov |

| MnmC(m) / MnmC2: Converts nm⁵(s²)U to mnm⁵(s²)U nih.govnih.gov | |||

| MnmM | Bacillus subtilis | Monofunctional: Methyltransferase | Converts nm⁵s²U to mnm⁵s²U nih.govresearchgate.net |

| YurR | Bacillus subtilis | Monofunctional: Oxidoreductase | Converts cmnm⁵s²U to nm⁵s²U gist.ac.kr |

| MnmE/MnmG (GidA) | Escherichia coli, Bacillus subtilis | tRNA modifying complex | Converts U34 to cmnm⁵U or nm⁵U nih.govnih.govnih.gov |

The high fidelity of tRNA modification relies on the precise recognition of the correct tRNA substrate by the modifying enzymes. Structural and biochemical studies have provided insights into this process.

For the bifunctional MnmC enzyme, crystal structures reveal that the two catalytic sites for the oxidoreductase and methyltransferase activities are located on opposite faces of the protein. nih.gov This structural arrangement suggests that the tRNA substrate does not simply get channeled from one active site to the next within a single enzyme monomer, raising questions about the precise mechanism of substrate handoff. nih.gov

For the MnmM methyltransferase from B. subtilis, X-ray crystal structures have been determined in a complex with the anticodon stem loop (ASL) of its tRNA substrate. nih.govsensusimpact.comgist.ac.kr These structures provide a clear molecular basis for its specificity. The key determinants for recognition are the nucleotides U33, nm⁵s²U34, and U35 of the anticodon loop. nih.govsensusimpact.com Upon binding, the U33 and U34 nucleotides flip out from the ASL stack and insert into the enzyme's active site, where they engage in multiple interactions with the protein. gist.ac.kr This structural insight explains why MnmM specifically targets tRNAs containing this conserved U-U-U sequence in their anticodons, such as tRNAGln(UUG), tRNAGlu(UUC), and tRNALys(UUU) in B. subtilis. nih.gov

Enzyme Inhibition Studies

Inhibition of Pyrimidine-Metabolizing Enzymes (e.g., Thymidine (B127349) Phosphorylase)

There is no specific information available in the reviewed literature regarding the inhibitory effects of this compound on thymidine phosphorylase or other pyrimidine-metabolizing enzymes.

Inhibition of Other Enzyme Classes (e.g., Cyclooxygenase, Protoporphyrinogen (B1215707) Oxidase)

No studies were found that investigated the inhibitory activity of this compound against cyclooxygenase or protoporphyrinogen oxidase.

Mechanisms of Enzyme Inhibition (e.g., Competitive, Non-competitive)

In the absence of enzyme inhibition data, the mechanism of inhibition for this compound has not been determined.

Cellular Effects in In Vitro Models

Antiproliferative Activity in Cancer Cell Lines (e.g., Leukemia, Breast Cancer)

The scientific literature lacks specific data on the antiproliferative effects of this compound on any cancer cell lines, including those for leukemia and breast cancer.

No research is publicly available that details whether this compound can induce apoptosis or cause cell cycle arrest in cancer cells.

Modulation of Oncogenic Signaling Pathways (e.g., RAF-MEK-ERK Pathway)

The Ras-Raf-MEK-ERK pathway, a critical signaling cascade, transmits signals from cell surface receptors to the DNA in the nucleus, regulating fundamental cellular processes like proliferation, differentiation, survival, and apoptosis. wikipedia.orgmdpi.com This pathway is initiated by the activation of the Ras protein, which then activates a cascade of kinases: Raf, MEK, and ERK. wikipedia.orgnih.gov Activated ERK can translocate to the nucleus and phosphorylate various transcription factors, altering gene expression to promote cell growth and prevent apoptosis. researchgate.net

Mutations in the genes encoding components of this pathway, such as RAS and RAF, can cause the pathway to become permanently switched on, leading to uncontrolled cell division, a hallmark of cancer. wikipedia.orgnih.gov Consequently, the Ras-Raf-MEK-ERK pathway is a significant target for anticancer drug development. researchgate.net

While extensive research has been conducted on pyrimidine derivatives as potential anticancer agents, direct evidence specifically detailing the modulation of the RAF-MEK-ERK pathway by this compound is not prominently featured in available literature. However, broader studies on related structures provide a basis for potential activity. For instance, various N-benzyl-2-phenylpyrimidin-4-amine derivatives have been explored as potent inhibitors of cancer-related targets. acs.org The focus of these studies often lies in modifying the pyrimidine core to achieve high potency and specificity against cancer cells, suggesting that the pyrimidine scaffold is a viable backbone for the design of signaling pathway inhibitors. acs.org

Generation of DNA Damage and Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydroxyl radicals, generated as byproducts of normal cellular metabolism. mdpi.com While they play roles in cell signaling, excessive levels of ROS can induce oxidative stress, leading to damage of cellular components, including DNA. mdpi.comnih.gov This ROS-induced DNA damage can trigger apoptosis (programmed cell death) and is a mechanism exploited by some anticancer therapies. nih.govnih.gov

The structure of this compound is closely related to thymine (B56734) (5-methyluracil). Research on thymine has shown that its methyl group can be oxidized, leading to the formation of a 5-(uracilyl)-methyl radical. nih.gov This highly reactive species can, in turn, react with adjacent DNA bases to form cross-links, a significant form of DNA damage. nih.gov This suggests a potential mechanism whereby the aminomethyl group at the C5 position of the uracil (B121893) ring could be involved in similar bio-oxidative processes, potentially leading to the generation of DNA-damaging species.

Furthermore, studies have demonstrated that uracil itself can reprogram bacterial metabolism, enhancing the TCA cycle, which leads to increased production of NADH and subsequent generation of ROS. frontiersin.org In the context of cancer therapy, compounds like 5-aminolevulinic acid (5-ALA) are used in photodynamic therapy to induce an accumulation of protoporphyrin IX, which, when activated by light, produces high levels of ROS to kill cancer cells. nih.gov These findings suggest that uracil derivatives could possess intrinsic or potentiating capabilities for ROS generation, a key mechanism for inducing cell death in pathological cells.

Antimicrobial Activity Against Bacterial and Fungal Strains

Derivatives of the uracil scaffold have demonstrated a wide spectrum of antimicrobial activities. The chemotherapeutic potential of these compounds is often linked to their ability to interfere with the synthesis of essential macromolecules like DNA by inhibiting vital enzymes. nih.gov

Pre-clinical studies indicate that many uracil derivatives exhibit more potent activity against Gram-positive bacteria compared to Gram-negative bacteria. frontiersin.orgresearchgate.netmdpi.com For example, uracil has been shown to work synergistically with aminoglycoside antibiotics to effectively kill Methicillin-resistant Staphylococcus aureus (MRSA), a major Gram-positive pathogen. frontiersin.org This combination was also effective against other Gram-positive bacteria such as Corynebacterium diphtheriae, S. aureus Newman, and Streptococcus agalactiae. frontiersin.org

In one study, novel anilinouracil derivatives were found to selectively inhibit DNA polymerase III in Gram-positive bacteria, showing promising activity against strains resistant to current antibiotics. researchgate.net Conversely, another series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils displayed broad-spectrum antibacterial activity, though some compounds were more effective against Gram-positive strains. nih.gov While many derivatives show potent action against bacteria, activity against fungal strains like Candida albicans has been reported as limited in some studies. nih.gov

Table 1: Antimicrobial Spectrum of Selected Uracil Derivatives

| Derivative Class | Gram-Positive Activity | Gram-Negative Activity | Fungal Activity | Reference |

|---|---|---|---|---|

| Uracil (in combination with aminoglycosides) | Active against MRSA, S. aureus, S. agalactiae | Previously reported synergistic activity | Not specified | frontiersin.org |

| 5-Alkyl-6-(4-substituted-1-piperazinyl)uracils | Moderate to potent activity | Active against some strains | Practically inactive against C. albicans | nih.gov |

| Anilinouracils | Selectively active against Gram-positive bacteria | Not specified as primary target | Not specified | researchgate.net |

| Aminoguanidine-tetralone derivatives | Strong activity (MICs 0.5-4 µg/mL) | Moderate activity | Not specified | mdpi.com |

The antimicrobial mechanisms of uracil derivatives are varied. One significant mechanism involves metabolic reprogramming. Uracil was found to enhance the bacterial tricarboxylic acid (TCA) cycle, leading to increased NADH production and a higher proton motive force, which in turn promotes the uptake of aminoglycoside antibiotics. frontiersin.org This metabolic shift also results in elevated cellular respiration and ATP production, contributing to the generation of bactericidal ROS. frontiersin.org

Another key mechanism is the direct inhibition of essential bacterial enzymes. Certain uracil derivatives are known to inhibit enzymes crucial for DNA biosynthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthetase. nih.gov Specifically, anilinouracil derivatives have been shown to selectively inhibit the DNA polymerase III of Gram-positive bacteria, halting DNA replication and leading to cell death. researchgate.net For other derivatives, such as those containing an aminoguanidinium moiety, the proposed mechanism involves the disruption of bacterial membrane integrity, causing depolarization and leakage of cellular contents. mdpi.com

Antiviral Activity in Cellular Assays

5-substituted uracil derivatives have been a cornerstone in the development of antiviral therapies for decades. nih.gov These compounds can act as nucleoside inhibitors against a range of DNA and RNA viruses. nih.govmdpi.com

Research has shown that derivatives of 5-substituted uracils can inhibit human immunodeficiency virus (HIV-1), herpes family viruses (such as Varicella-Zoster Virus - VZV), and human cytomegalovirus (HCMV). nih.govnih.govmedchemexpress.com For instance, certain 1,3-disubstituted uracil derivatives demonstrated potent anti-HIV-1 activity. nih.gov In another study, (E)-5-halovinyluracil derivatives attached to a cyclopropane (B1198618) sugar moiety showed superior anti-VZV activity compared to the standard drug acyclovir. medchemexpress.com

The antiviral efficacy is highly dependent on the modifications made to the uracil ring and the attached sugar moiety, if present. For example, some studies have found that nucleoside analogues require phosphorylation to become active, a step that can be a limiting factor for uridine-based compounds. nih.gov However, non-nucleoside inhibitors, such as derivatives of 1-(benzyl)-5-(phenylamino)uracil, have also shown potent activity against HIV-1, indicating that multiple mechanisms of viral inhibition are possible with this class of compounds. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of uracil derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds as therapeutic agents. nih.gov

For antimicrobial activity , substitutions at the C5 and C6 positions of the uracil ring are common strategies. In a series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils, it was found that a 5-(n-propyl) group combined with a 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl] moiety resulted in a compound with potent, broad-spectrum antibacterial activity. nih.gov This highlights the importance of both the alkyl chain length at C5 and the electronic properties of the substituent at C6.

In the context of anticancer activity , modifications at the C5 position have also proven significant. The introduction of a 5-methyl group to a pyrimidine core in one study led to a twofold increase in potency for inhibiting the USP1/UAF1 deubiquitinase complex, an anticancer target. acs.org

For antiviral activity , SAR studies have revealed the importance of substituents at various positions. In a series of 1,3-disubstituted uracil derivatives active against HIV-1, the nitrogen of a 1-cyanomethyl group appeared to be important for activity, suggesting interaction with amino acid residues of the HIV-1 reverse transcriptase enzyme. nih.gov For anti-VZV activity, 5-substituted uracil nucleosides showed that (E)-halovinyl groups at the C5 position conferred potent activity. medchemexpress.com The 5′-norcarbocyclic fragment in some 5-substituted uracil derivatives has also been identified as playing an important role in their biological activity. mdpi.com

Table 2: Summary of Structure-Activity Relationships for Uracil Derivatives

| Ring Position | Substituent Type | Observed Biological Activity | Reference |

|---|---|---|---|

| C5 | n-Propyl group | Enhanced antibacterial activity | nih.gov |

| C5 | (E)-halovinyl groups | Potent anti-VZV activity | medchemexpress.com |

| C5 | Methyl group | Increased anticancer potency (USP1/UAF1 inhibition) | acs.org |

| C6 | 4-(3-trifluoromethylphenyl)-1-piperazinyl | Potent antibacterial activity | nih.gov |

| N1 | Cyanomethyl group | Important for anti-HIV-1 activity | nih.gov |

| N/A (Side Chain) | 5′-norcarbocyclic fragment | Important for broad biological activity | mdpi.com |

Impact of Substitutions on the Aminomethyl Group on Activity

The aminomethyl group at the C5 position of the uracil ring is a primary site for chemical derivatization. Modifications at this position, particularly on the nitrogen atom, can significantly influence the compound's biological profile.

Research into the Mannich reaction, a method for aminomethylation, has produced a variety of N-substituted derivatives. The reaction of uracil with formaldehyde (B43269) and various primary or secondary amines (such as alkylamines and aromatic amines) yields a range of 5-substituted aminomethyluracils. nih.gov Similarly, the aminomethylation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione with secondary amines like morpholine, piperidine, and diethylamine (B46881) has successfully generated the corresponding 5-aminomethyl-substituted derivatives, demonstrating the feasibility of introducing diverse N-substituents. researchgate.net

Further studies have explored the impact of these substitutions on biological activity. For instance, converting the 5-amino group of 5-aminouracil (B160950) into a thiourea (B124793) functionality by reacting it with various isothiocyanates has been investigated as a strategy for developing antiproliferative agents. nih.gov In a related system, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, the nature of the substituent on the benzyl (B1604629) group was found to be critical for antimicrobial activity. researchgate.net Derivatives with no substitution or small substituents like methyl or methoxy (B1213986) groups in the para-position of the benzyl ring displayed the highest activity against strains of S. aureus and B. subtilis, suggesting that larger groups may be detrimental. researchgate.net

| Parent Scaffold | N-Substituent Type | Specific Substituents | Observed Biological Effect | Reference |

|---|---|---|---|---|

| Uracil | Alkyl/Aryl Amines (via Mannich Reaction) | Primary/secondary alkylamines, aromatic amines | Generation of diverse 5-substituted aminomethyluracils. | nih.gov |

| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Secondary Amines (via Mannich Reaction) | Morpholine, Piperidine, Diethylamine | Successful synthesis of N-substituted derivatives. | researchgate.net |

| Thieno[2,3-d]pyrimidine-6-carboxylic acid | N-Benzyl Amides | Unsubstituted benzyl, p-methylbenzyl, p-methoxybenzyl | Good antimicrobial activity against S. aureus and B. subtilis. | researchgate.net |

| 5-Aminouracil | Thioureas | Benzyl isothiocyanate, Phenyl isothiocyanate | Synthesized as potential antiproliferative agents. | nih.gov |

Influence of Modifications to the Pyrimidine Ring on Biological Efficacy

Altering the pyrimidine ring itself is another key strategy for modulating biological activity. Substitutions at various positions, including N1, C2, and C6, have been shown to have profound effects.

In the development of anti-HIV agents, modifications at the C6 position have proven particularly fruitful. In a series of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives, the replacement of a 6-chloro group with a 6-azido or a 6-amino group resulted in compounds with highly potent and selective anti-HIV-1 activity. nih.gov Specifically, 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil emerged as a powerful inhibitor. nih.gov

The introduction of substituents at other positions has also been explored. The synthesis of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione highlights modifications at both the N1 (thietan-3-yl group) and C6 (methyl group) positions, creating a distinct derivative for further functionalization, such as the aminomethylation at C5. researchgate.net More complex modifications include the three-component reaction of 6-aminouracils with formaldehyde and primary amines, which leads to the formation of fused 6-alkyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones, effectively creating a new heterocyclic system based on the original pyrimidine ring. researchgate.net

| Position | Modification | Resulting Compound/Series | Observed Biological Effect | Reference |

|---|---|---|---|---|

| C6 | Replacement of -Cl with -N3 or -NH2 | 6-Azido- and 6-Amino-1,3-disubstituted uracils | Potent and selective anti-HIV-1 activity. | nih.gov |

| N1 & C6 | Thietan-3-yl at N1, Methyl at C6 | 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Serves as a scaffold for further C5 modification. | researchgate.net |

| C5 & C6 | Condensation with formaldehyde and primary amines | 6-Alkyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidines | Formation of a fused heterocyclic system. | researchgate.net |

Steric and Electronic Effects on Ligand-Target Interactions

The observed changes in biological activity upon chemical modification are fundamentally driven by steric and electronic effects, which dictate how the ligand (the uracil derivative) interacts with its biological target.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can significantly alter the charge distribution across the molecule, affecting its ability to form crucial interactions like hydrogen bonds. In a study of 6-amino-5-salicylidene uracils, derivatives with electron-donating substituents (e.g., hydroxyl, methoxy) on the aromatic ring showed moderate to good cytotoxic activity, whereas those with electron-withdrawing groups (e.g., nitro, halogens) had minimal activity. researchgate.net Conversely, in a different series of 5-arylethylidene-aminopyrimidine-2,4-diones, the introduction of an electron-withdrawing nitro group was found to decrease cytotoxic activity. nih.gov These findings highlight that the electronic requirements for activity are highly specific to the compound series and its biological target. The potent activity of 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil is attributed to the formation of a critical hydrogen bond between its 6-amino group and the amide backbone of the HIV-1 reverse transcriptase enzyme, an interaction enabled by the electronic character of the amino group. nih.gov

Steric Effects: The size and shape (steric bulk) of substituents determine the molecule's ability to fit within a target's binding pocket. Large, bulky groups can cause steric hindrance, preventing optimal alignment and interaction. For example, the introduction of a bulky 4-methoxy substituent on the phenyl ring of a 5-arylethylidene-amino-pyrimidine derivative was observed to cause an unfavorable orientation in the binding pocket, limiting beneficial hydrophobic interactions and reducing activity. nih.gov Similarly, the superior antimicrobial activity of N-(benzyl)-thienopyrimidine-carboxamides with smaller or no substituents on the benzyl ring points to a negative steric influence of larger groups. researchgate.net These examples underscore the necessity of a precise molecular shape for effective ligand-target binding.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and its protein target.

Molecular docking studies on pyrimidine-2,4(1H,3H)-dione derivatives have been instrumental in elucidating their binding modes with various biological targets. For instance, in studies targeting enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) and Dihydropteroate synthase, docking has revealed key interactions that govern binding affinity. mdpi.comnih.gov

Similarly, docking of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives into the active site of d-dopachrome (B1263922) tautomerase (MIF2) revealed that the core structure maintains crucial π-π stacking interactions with aromatic residues like Phenylalanine. nih.gov These models help predict how modifications to the core structure, such as the aminomethyl group, could enhance or alter these interactions.

Table 1: Predicted Interactions of Pyrimidine-2,4-dione Analogs with Protein Targets

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |

| 5-Aryl ethylidene-aminopyrimidine-2,4-diones nih.gov | BRD4 | Asn140, Tyr97, Pro82 | Hydrogen Bonding, Hydrophobic Interaction |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones nih.gov | MIF2 | Phe2, Ser50, Lys109 | π-π Stacking, Hydrogen Bonding |

| 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione nih.gov | PTP1B | Not Specified | Not Specified |

| Quinoline-pyrido[2,3-d]pyrimidinones mdpi.com | DHPS | Asn11, His241, Asp84 | Hydrogen Bonding |

Computational studies are key to understanding structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. For pyrimidine-2,4-dione derivatives, SAR studies have provided insights into the features necessary for inhibitory activity.

For example, research on a series of 5-aryl ethylidene aminopyrimidine-2,4-diones showed that the nature of the substituent on the aryl ring significantly impacts cytotoxic activity. nih.gov The introduction of an electron-withdrawing nitro group was found to decrease activity, suggesting that the electronic properties of the C5 substituent are a key determinant of biological function. nih.gov

In another study on thieno[2,3-d]pyrimidin-4(3H)-ones, a QSAR analysis indicated a parabolic relationship between biological activity and both steric and lipophilic parameters. nih.gov This implies that there is an optimal size and hydrophobicity for the substituents to achieve maximum potency. These findings suggest that for 5-(aminomethyl)pyrimidine-2,4(1H,3H)-dione, the basicity and conformational flexibility of the aminomethyl group are critical factors that would modulate its interaction with a target protein. Docking results help rationalize these empirical observations by showing how different functional groups interact with the specific amino acid residues within the binding site. nih.gov

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding event, QM and MD simulations offer a dynamic view of the molecule's behavior over time, considering its conformational flexibility and electronic properties.

The pyrimidine-2,4(1H,3H)-dione core, also known as uracil (B121893), can exist in different tautomeric forms, primarily the keto and enol forms. researchgate.net The diketo form is generally the most stable, but the energetic landscape can be influenced by substitution and the surrounding environment. researchgate.net QM calculations are used to determine the relative energies of these tautomers. For the parent compound, the diketo tautomer is significantly more stable. The presence of the aminomethyl group at the C5 position can influence the electronic distribution within the pyrimidine (B1678525) ring, potentially altering the relative stabilities of the tautomers.

Studies on related heterocyclic systems like aminopurines have shown that the position of amino groups and the tautomeric state of the ring system (e.g., which nitrogen is protonated) significantly affect the molecule's aromaticity and electron-donating properties. nih.gov Similar QM analyses would be essential to fully characterize the conformational preferences and tautomeric equilibrium of this compound, which are critical for its recognition by biological targets.

MD simulations can map the energetic landscape of a ligand interacting with its target protein or solvent. nih.gov These simulations provide insights into the stability of binding poses identified through docking and can reveal alternative binding modes or conformational changes in the protein upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

In the context of pyrimidine-2,4-dione derivatives, 2D-QSAR models have been successfully developed to predict their inhibitory activity against targets like HIV reverse transcriptase (RT). imist.maimist.ma In these studies, a set of known inhibitors is used to build a mathematical model. The structures are represented by molecular descriptors, which are numerical values that encode different aspects of the molecule's physicochemical properties.

Linear (Multiple Linear Regression, MLR) and non-linear (Multiple Non-Linear Regression, MNLR) models are then constructed to correlate these descriptors with the observed biological activity (e.g., pIC₅₀). imist.maimist.ma The resulting equations can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent inhibitors. imist.ma For the pyrimidine-2,4-dione scaffold, descriptors such as density, the number of hydrogen bond acceptors, the octanol/water partition coefficient (logP), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) have been shown to be important for predicting activity. imist.maimist.ma A QSAR study focused on derivatives of this compound would likely identify similar descriptors as being critical for its activity, providing a rational basis for further structural modification.

Table 2: Common Descriptors Used in QSAR Models for Pyrimidine-2,4-dione Derivatives

| Descriptor Category | Example Descriptors | Relevance |

| Electronic | LUMO/HOMO Energy, Dipole Moment | Describes reactivity, ability to accept/donate electrons. imist.maimist.ma |

| Thermodynamic | Density, Molar Refractivity | Relates to the molecule's size, polarizability, and intermolecular forces. imist.maimist.ma |

| Topological | Wiener Index, Balaban Index | Encodes information about molecular branching and connectivity. |

| Physicochemical | LogP (Octanol/water partition coefficient), H-bond acceptors/donors | Represents lipophilicity and the potential for hydrogen bonding. imist.maimist.ma |

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool used to correlate the chemical structure of compounds with their biological activities. For pyrimidine-2,4-dione derivatives, QSAR studies have been instrumental in developing predictive models for various therapeutic targets.

In a study focused on pyrimidine-2,4-dione derivatives as inhibitors of HIV reverse transcriptase-associated RNase H, 2D-QSAR models were developed. imist.ma These models utilized a set of 39 derivatives to establish a correlation between their inhibitory activity and various molecular descriptors. imist.ma The optimal descriptors identified for building the QSAR models included density, the number of H-bond acceptors, the octanol/water partition coefficient, and the LUMO (Lowest Unoccupied Molecular Orbital) energy. imist.ma The resulting linear and non-linear models demonstrated good predictive accuracy, which was validated through several statistical methods, including the Loo/cross-validation procedure and the Y-scrambling test. imist.ma

Similarly, a QSAR study on a series of 3-amino-2-(substituted)aminomethyl-5,6-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones as H1-receptor antagonists revealed a parabolic relationship between biological activity and steric and lipophilic parameters. nih.gov This indicates that there is an optimal size and lipophilicity for the substituents to achieve maximum antagonist activity.

While specific QSAR models for this compound were not found, the methodologies applied to its analogs demonstrate the potential for developing such models. These predictive tools are valuable for screening virtual libraries of compounds and prioritizing the synthesis of derivatives with potentially enhanced biological activity.

Table 1: Key Molecular Descriptors in QSAR Models for Pyrimidine Derivatives

| Descriptor | Significance in QSAR Models | Reference |

| Density | Correlates with the overall compactness and atomic composition of the molecule. | imist.ma |

| Number of H-bond acceptors | Important for interactions with biological targets, influencing binding affinity. | imist.ma |

| Octanol/water partition coefficient (logP) | A measure of lipophilicity, affecting membrane permeability and distribution. | imist.ma |

| LUMO Energy | Relates to the electron-accepting ability of the molecule, often involved in chemical reactivity and interactions. | imist.ma |

| Steric Parameters | Describe the size and shape of the molecule, crucial for fitting into a binding site. | nih.gov |

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a crucial technique in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model then serves as a template for designing or searching for new molecules with similar activity.

For pyrimidine derivatives, pharmacophore models have been developed to understand their interaction with various targets. For instance, in the context of designing inhibitors for the Janus kinase 3 (JAK3) protein, pharmacophore models were constructed to pinpoint the essential chemical features required for effective interaction. openrepository.com These models help in designing new inhibitors by providing a framework for generating potential drug candidates. openrepository.com

Molecular docking studies on various pyrimidine derivatives have provided insights into their binding modes and key pharmacophoric features. In a study of 2-amino pyrimidines as potential anti-cancer agents, docking simulations were performed against Insulin-like Growth Factor 1 Receptor (IGF1R) and Epidermal Growth Factor Receptor (EGFR). researchgate.net The results revealed that some compounds exhibited strong binding affinity, with the binding modes showing key interactions with amino acid residues in the active sites of these kinases. researchgate.net

Similarly, docking studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives into the active site of Cyclin-Dependent Kinase 2 (CDK2) showed that these compounds fit well into the active site, forming hydrogen bonds and pi-hydrogen interactions with key residues like Leu83, His84, Ala144, and Val18. tpcj.org

De Novo Drug Design and Virtual Screening Applications